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Compound of Interest

Compound Name: Pseudoionone

Cat. No.: B7769092 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Pseudoionone is a key acyclic intermediate in the synthesis of ionones, which are

vital compounds in the fragrance and flavor industries and are precursors for the production of

Vitamin A and E.[1] The most common method for synthesizing pseudoionone is the base-

catalyzed aldol condensation of citral with acetone.[2] This reaction involves the formation of a

carbon-carbon bond between the enolate of acetone and the aldehyde group of citral, followed

by dehydration.[3][4] Various catalytic systems have been developed for this transformation,

ranging from classical homogeneous bases like sodium hydroxide to heterogeneous solid base

catalysts and catalyst-free supercritical conditions.[2][5][6] This document provides detailed

protocols for several common methods and summarizes their performance data.

Experimental Protocols
Protocol 1: Homogeneous Catalysis using Aqueous
Sodium Hydroxide
This protocol is adapted from a common laboratory procedure utilizing a strong base in an

aqueous-organic medium.[2]

Materials:

Citral (mixture of isomers)
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Acetone

41% (w/w) aqueous sodium hydroxide (NaOH) solution

1% (v/v) Hydrochloric acid (HCl)

Distilled water

Anhydrous sodium sulfate (Na₂SO₄)

2000 mL round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control

Separatory funnel

Apparatus for distillation under reduced pressure

Procedure:

Reaction Setup: To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous

solution of sodium hydroxide.[2]

Addition of Citral: While stirring at room temperature, add 500 g of citral to the acetone-base

mixture.[2]

Reaction: Heat the mixture using a water bath and maintain the temperature at 40°C with

continuous stirring for 1.5 hours.[2] The reaction mixture will typically change color, often to a

dark red or orange.[7]

Work-up:

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

Allow the layers to separate and remove the lower aqueous layer.[2]

Neutralize the organic layer by washing it with a 1% hydrochloric acid solution.[2]
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Wash the neutralized organic layer with distilled water.[2]

Dry the organic layer over anhydrous sodium sulfate.[2]

Purification:

Filter off the sodium sulfate.

Remove the excess acetone and any remaining volatile impurities via distillation.[2]

Purify the resulting crude product by vacuum distillation (rectification). Collect the fraction

boiling at 119-121°C at 0.4 kPa.[2]

Protocol 2: Homogeneous Catalysis using Sodium
Ethoxide
This procedure, adapted from Organic Syntheses, is performed in batches to ensure better

temperature control and improved yields.[8]

Materials:

Commercial citral

Commercial acetone

Sodium metal

Absolute ethanol

Tartaric acid

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

500 mL three-necked round-bottom flask

Mechanical stirrer, dropping funnel, adjustable outlet tube
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Ice-salt bath

Procedure:

Preparation: Prepare a solution of 203 g of distilled citral in 1 L of commercial acetone.

Prepare a solution of 9.2 g of sodium in 200 mL of absolute ethanol (sodium ethoxide).

Prepare a solution of 33 g of tartaric acid in 200 mL of water.[8]

Reaction (Batch 1 of 4):

Place one-fourth of the citral-acetone solution into the 500 mL three-necked flask and cool

to -10°C in an ice-salt bath.[8]

Maintain the temperature between 0°C and -5°C while adding one-fourth of the sodium

ethoxide solution dropwise with stirring.[8]

After the addition is complete, continue stirring for 3 minutes.[8]

Immediately stop the reaction by transferring the mixture into one-fourth of the tartaric acid

solution. The total time from the first drop of base to quenching should be approximately

14 minutes.[8]

Repeat: Repeat the condensation (Step 2) three more times with the remaining portions of

the reactants.[8]

Work-up:

Combine all four acidified reaction mixtures.

Steam-distill the combined mixture to remove excess acetone. Ensure the solution

remains slightly acidic during this process.[8]

Cool the remaining mixture in the flask, separate the organic and aqueous layers.[8]

Extract the aqueous layer with diethyl ether.[8]

Combine all organic layers and dry over anhydrous sodium sulfate.[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification:

Filter to remove the drying agent.

Distill the product under reduced pressure. The yield of pseudoionone boiling at 123–

124°C/2.5 mm Hg is approximately 70%.[8]

Protocol 3: Heterogeneous Catalysis using Li-doped
MgO
This protocol describes a liquid-phase synthesis using a solid base catalyst, which can offer

advantages in terms of separation and reduced waste.[1]

Materials:

Citral (95% geranial + neral)

Acetone (p.a.)

0.5 wt% Li/MgO catalyst

Batch PARR reactor

Nitrogen gas for flushing

Procedure:

Catalyst Pretreatment: Pretreat the Li/MgO catalyst ex situ in flowing N₂ at 773 K (500°C) for

2 hours to remove adsorbed water and carbon dioxide. Transfer the activated catalyst to the

reactor without exposure to air.[1]

Reaction Setup:

Load the liquid reactants, citral and acetone, into the batch reactor. A high molar ratio of

acetone to citral (e.g., 49:1) is used.[1]

Flush the reactor with nitrogen.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b7769092?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=CV3P0747
https://ri.conicet.gov.ar/bitstream/handle/11336/74762/CONICET_Digital_Nro.e8243d01-229f-4218-b5e6-43cc4f667090_A.pdf?sequence=2
https://ri.conicet.gov.ar/bitstream/handle/11336/74762/CONICET_Digital_Nro.e8243d01-229f-4218-b5e6-43cc4f667090_A.pdf?sequence=2
https://ri.conicet.gov.ar/bitstream/handle/11336/74762/CONICET_Digital_Nro.e8243d01-229f-4218-b5e6-43cc4f667090_A.pdf?sequence=2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the pretreated catalyst. A typical catalyst loading is a catalyst/(citral + acetone) weight

ratio of 1 wt% or a catalyst/citral weight ratio of 0.2.[1]

Reaction: Heat the sealed reactor to 353 K (80°C) and maintain for 6 hours. The reaction

proceeds under autogenous pressure (approx. 250 kPa).[1]

Work-up and Analysis:

Cool the reactor and retrieve the reaction mixture.

Separate the solid catalyst by filtration or centrifugation.

The product mixture can be analyzed by gas chromatography to determine conversion

and selectivity. The main products are the cis- and trans-isomers of pseudoionone.[1]

Purification: The filtered liquid product can be purified by removing excess acetone followed

by vacuum distillation as described in previous protocols.

Data Presentation
The following tables summarize quantitative data from various published methods for

pseudoionone synthesis.

Table 1: Comparison of Catalytic Systems and Reaction Yields
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Catalyst
System

Temperatur
e (°C)

Time (h)
Citral
Conversion
(%)

Pseudoiono
ne Yield (%)

Reference

41% aq.

NaOH
40 1.5 - 63.1 [2]

Sodium

Ethoxide
0 to -5 < 0.25 - 70 [8]

NaOH or

Ba(OH)₂
- - - 86 [9]

0.5 wt%

Li/MgO
80 6 - 93 [1]

CaO 125 4 ~98
~68

(Selectivity)
[6]

Calcined

Hydrotalcite
125 4 ~98

>68

(Selectivity)
[6]

None

(Supercritical)
270 0.17 - 93.8 [5]

Table 2: Physical Properties and Purity of Synthesized Pseudoionone

Property Value Conditions Reference

Boiling Point 119-121 °C 0.4 kPa [2]

Boiling Point 123-124 °C
2.5 mm Hg (~0.33

kPa)
[8]

Boiling Point 114-116 °C 2 mm Hg (~0.27 kPa) [8]

Purity (GC) ≥ 98.5%
Supercritical

Synthesis
[5]

Visualization of Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://img.perfumerflavorist.com/files/base/allured/all/document/2016/02/pf.PF_29_06_064_08.pdf
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://yyhx.ciac.jl.cn/EN/Y1992/V0/I4/81
https://ri.conicet.gov.ar/bitstream/handle/11336/74762/CONICET_Digital_Nro.e8243d01-229f-4218-b5e6-43cc4f667090_A.pdf?sequence=2
https://www.scielo.br/j/bjce/a/qSN6cBX4nF98vKjY7fd6dTd/?format=html&lang=en
https://www.scielo.br/j/bjce/a/qSN6cBX4nF98vKjY7fd6dTd/?format=html&lang=en
https://patents.google.com/patent/CN103524317A/en
https://www.benchchem.com/product/b7769092?utm_src=pdf-body
https://img.perfumerflavorist.com/files/base/allured/all/document/2016/02/pf.PF_29_06_064_08.pdf
http://orgsyn.org/demo.aspx?prep=CV3P0747
http://orgsyn.org/demo.aspx?prep=CV3P0747
https://patents.google.com/patent/CN103524317A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for the synthesis of pseudoionone using

a base-catalyzed aldol condensation.

1. Reaction Setup

2. Aldol Condensation

3. Work-up & Isolation

4. Purification

Reactants
(Citral, Acetone)

Combine in Reactor
(Flask or PARR)

Base Catalyst
(e.g., NaOH, Li/MgO)

Stir & Heat
(e.g., 40-80°C)

Monitor Reaction
(TLC, GC)

Quench/Neutralize
(e.g., add Acid)

Phase Separation
(Remove aq. layer)

Wash Organic Layer

Dry
(Anhydrous Na₂SO₄)

Filter Catalyst/Salt

Evaporate Solvent
(Excess Acetone)

Vacuum Distillation

Pure Pseudoionone
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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